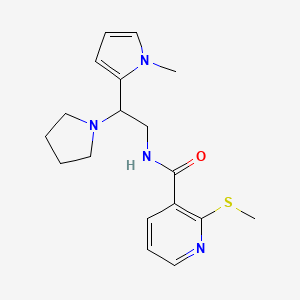

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(methylthio)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nicotinamide derivatives play a crucial role in various biochemical processes and have been a subject of extensive research due to their biological significance and potential therapeutic applications. These compounds, including nicotinamide itself and its derivatives, are involved in redox reactions in cells, serving as precursors for coenzymes like NAD+ and NADP+.

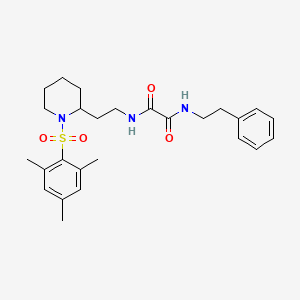

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves strategic functionalization of the pyridine ring to introduce new substituents that can alter the compound's physical, chemical, and biological properties. For example, a general method for synthesizing 15N labeled pyridine heterocycles showcases the flexibility in modifying the nicotinamide structure for various applications (Oppenheimer et al., 1978)[https://consensus.app/papers/synthesis-15n‐1-nicotinamide-step-synthesis-labeled-oppenheimer/913959ec46ff5e4e9e448ae328d20ea8/?utm_source=chatgpt].

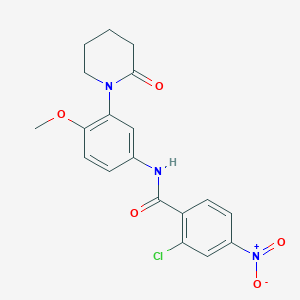

Molecular Structure Analysis

The structural analysis of nicotinamide derivatives often reveals significant information about their conformation and interaction potential. For instance, a study on N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide provides insights into the molecular conformation and crystal packing, highlighting the importance of structural analysis in understanding compound properties (Quiroa-Montalván et al., 2013)[https://consensus.app/papers/n12bispyridin3yl2epyridin3ylmethylideneaminoethylnicotinamide-quiroamontalván/93da2e93ed835cddbafabcbe315e8a6a/?utm_source=chatgpt].

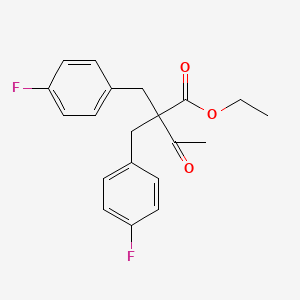

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions that are essential for their biological functions. For example, the conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone through methylation and oxidation is a critical pathway in their metabolism (Holman & Wiegand, 1948)[https://consensus.app/papers/conversion-acid-derivatives-nmethyl2pyridone-holman/489e85caf6215efb802ec35b55e96287/?utm_source=chatgpt].

Applications De Recherche Scientifique

Corrosion Inhibition in Mild Steel

A study by Chakravarthy et al. (2014) explored the corrosion inhibition effect of nicotinamide derivatives, including N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(methylthio)nicotinamide, on mild steel in hydrochloric acid solution. The derivatives showed mixed-type corrosion inhibition behavior and were found to adhere to the Langmuir isotherm model. The efficacy of these inhibitors was determined through various techniques, including mass loss, Tafel polarization, and AC impedance measurements (Chakravarthy, Mohana, & Kumar, 2014).

Role in Biomedical Research

In biomedical research, nicotinamide derivatives, including the compound , have been studied for their biochemical properties. For example, Rini et al. (1990) examined human liver nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide and related compounds. This research contributes to understanding the enzyme's role in physiology and pathophysiology, potentially impacting the treatment of various diseases (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

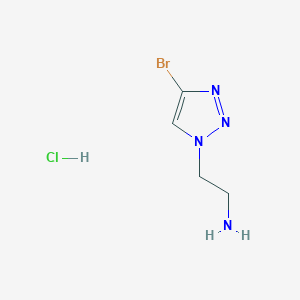

Inhibitor Discovery for NNMT

Another important application is the discovery of inhibitors for NNMT, which play a crucial role in metabolism and disease pathways. Babault et al. (2018) focused on discovering bisubstrate inhibitors of NNMT, contributing to the development of new therapeutic approaches for diseases where NNMT is implicated, such as cancer and metabolic disorders (Babault, Allali-Hassani, Li, Fan, Yue, Ju, Liu, Vedadi, Liu, & Jin, 2018).

Applications in Chemistry and Material Science

Studies on the structural and binding properties of nicotinamide derivatives have implications in chemistry and material science. Ahuja, Singh, and Rai (1975, 1978) investigated the coordination compounds formed by the interaction of mercury(II) halides and pseudohalides with nicotinic acid and nicotinamide, showcasing the diverse applications of these compounds in developing new materials and understanding molecular interactions (Ahuja, Singh, & Rai, 1975, 1978).

Propriétés

IUPAC Name |

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c1-21-10-6-8-15(21)16(22-11-3-4-12-22)13-20-17(23)14-7-5-9-19-18(14)24-2/h5-10,16H,3-4,11-13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOVNAUMZDSRFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=C(N=CC=C2)SC)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(methylthio)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2491369.png)

![4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B2491370.png)

![2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2491371.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2491374.png)

![1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide](/img/structure/B2491376.png)

![1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491378.png)

![2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2491384.png)